[3-Bromo-2-(methylsulfanyl)phenyl]methanol
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Overview
Description
[3-Bromo-2-(methylsulfanyl)phenyl]methanol: is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.13 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-2-(methylsulfanyl)phenyl]methanol typically involves the bromination of 2-(methylsulfanyl)phenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [3-Bromo-2-(methylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound can be reduced to form [3-Bromo-2-(methylsulfanyl)phenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: [3-Bromo-2-(methylsulfanyl)phenyl]methane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : [3-Bromo-2-(methylsulfanyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : The compound is used in biochemical studies to investigate the effects of brominated and sulfanyl-substituted phenylmethanols on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: : this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: : The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of [3-Bromo-2-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
[3-Bromo-2-(methylsulfanyl)phenyl]methane: Lacks the hydroxyl group, leading to different reactivity and applications.
[3-Bromo-2-(methylsulfanyl)phenyl]sulfoxide: Contains a sulfoxide group instead of a sulfanyl group, resulting in different chemical properties.
[3-Bromo-2-(methylsulfanyl)phenyl]sulfone:
Uniqueness
- The presence of both a bromine atom and a methylsulfanyl group on the benzene ring makes [3-Bromo-2-(methylsulfanyl)phenyl]methanol unique in its reactivity and applications.
- The hydroxyl group adds to its versatility, allowing it to participate in a wide range of chemical reactions and interactions .
Properties
IUPAC Name |
(3-bromo-2-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNIIGGYLOUMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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